BuChE-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H20N4 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-N,4-N-bis(4-methylphenyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C22H20N4/c1-15-7-11-17(12-8-15)23-21-19-5-3-4-6-20(19)25-22(26-21)24-18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H2,23,24,25,26) |
Clé InChI |
IGALFZXOOBRIKU-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
BuChE-IN-12: A Technical Guide to its Role in Cholinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
BuChE-IN-12 has emerged as a significant subject of research within the field of cholinergic neurotransmission due to its potent and selective inhibition of butyrylcholinesterase (BuChE). This technical guide provides an in-depth analysis of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization. The document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of therapeutics targeting cholinergic pathways, particularly in the context of neurodegenerative diseases such as Alzheimer's.
Introduction to Cholinergic Neurotransmission and Butyrylcholinesterase
Cholinergic neurotransmission is a fundamental process in the central and peripheral nervous systems, primarily mediated by the neurotransmitter acetylcholine (B1216132) (ACh). The precise regulation of ACh levels in the synaptic cleft is crucial for a multitude of physiological functions, including learning, memory, and muscle contraction. This regulation is maintained by two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Both enzymes belong to the serine hydrolase family and are responsible for the hydrolysis of acetylcholine, which terminates the neurotransmitter's action at the synapse.
While AChE is predominantly found in the brain and at neuromuscular junctions, BuChE is more widely distributed throughout the body, including in plasma, liver, and glial cells within the brain. In a healthy brain, BuChE plays a secondary role to AChE in regulating acetylcholine levels. However, in certain pathological conditions, such as the later stages of Alzheimer's disease, the activity of BuChE is significantly increased, while AChE levels may decline. This shift elevates the importance of BuChE as a therapeutic target for managing cholinergic deficits.
This compound: A Selective Butyrylcholinesterase Inhibitor
This compound, identified as compound 6f in the primary literature, is a novel 2,4-disubstituted quinazoline (B50416) derivative that has demonstrated high potency and selectivity as a BuChE inhibitor. Its selective inhibition of BuChE over AChE makes it a promising candidate for therapeutic strategies aimed at modulating cholinergic activity with potentially fewer side effects compared to non-selective cholinesterase inhibitors.
Mechanism of Action
Kinetic studies have revealed that this compound exhibits a mixed-type inhibition of butyrylcholinesterase. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This dual binding capability suggests interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the BuChE enzyme. Molecular docking and molecular dynamics simulations have further corroborated these findings, illustrating favorable interactions of this compound with the active sites of BuChE.
Quantitative Data
The inhibitory potency of this compound against both butyrylcholinesterase (from equine serum, eqBuChE) and acetylcholinesterase (from electric eel, eelAChE) has been quantified to determine its efficacy and selectivity. The data is summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BuChE) |
| This compound (6f) | eqBuChE | 0.52 | >192.3 |
| eelAChE | >100 |
Data sourced from Sadeghian, et al. (2024). The IC50 value for eelAChE was greater than 100 µM, indicating very low inhibitory activity against this enzyme.
Experimental Protocols
The characterization of this compound involved specific chemical synthesis and in vitro biological evaluation.
Synthesis of this compound (Compound 6f)
The synthesis of the 2,4-disubstituted quinazoline derivatives, including this compound, was achieved through a multi-step process. The key steps involved the cyclization of anthranilic acid with urea, followed by a condensation reaction of the resulting 2,4-dichloroquinazoline (B46505) intermediate with various anilines.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against AChE and BuChE was determined using a modified version of the spectrophotometric method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents were prepared in phosphate buffer (pH 8.0). Stock solutions of the test compounds were prepared and diluted to the desired concentrations.
-
Assay Mixture Preparation: In a 96-well plate, the reaction mixture was prepared containing phosphate buffer, DTNB solution, and the enzyme solution (either AChE or BuChE).
-
Inhibitor Incubation: The test compound (this compound) at various concentrations was added to the wells and incubated with the enzyme for a specified period.
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of the respective substrate (ATCI for AChE or BTCI for BuChE).
-
Measurement: The change in absorbance was measured at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine (B1204863) (a product of substrate hydrolysis) with DTNB.
-
Data Analysis: The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Cholinergic Signaling Pathway and the Role of this compound
Technical Whitepaper: Butyrylcholinesterase Inhibitors as Potential Antioxidant Agents in Neurodegeneration
Disclaimer: The compound "BuChE-IN-12" is not found in the public scientific literature. This document provides a technical guide on a class of compounds with the characteristics described in the prompt: butyrylcholinesterase (BuChE) inhibitors that also exhibit antioxidant properties, making them potential therapeutic agents for neurodegenerative diseases. The data and protocols presented are based on representative multi-target-directed ligands (MTDLs) from published research.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dual Role of BuChE Inhibition and Antioxidant Activity in Neurodegeneration
Neurodegenerative diseases such as Alzheimer's disease (AD) are multifactorial, involving complex pathological cascades.[1] Key among these are the decline in acetylcholine (B1216132) (ACh) levels, leading to cognitive deficits, and overwhelming oxidative stress, which contributes to neuronal damage.[1][2] While acetylcholinesterase (AChE) has traditionally been the primary target for symptomatic treatment, butyrylcholinesterase (BuChE) activity increases as AD progresses, suggesting its inhibition is also a viable therapeutic strategy.[3]
Simultaneously, oxidative stress, an imbalance between reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal loss.[2] This has led to the development of multi-target-directed ligands (MTDLs) that not only inhibit cholinesterases but also possess antioxidant capabilities.[4][5] These hybrid molecules offer a promising approach by addressing both the symptomatic (cholinergic deficiency) and pathological (oxidative damage) aspects of neurodegeneration.[4][5] This guide will explore the core principles, experimental validation, and therapeutic potential of such dual-action compounds.
Core Concept: Multi-Target-Directed Ligands (MTDLs)
The MTDL strategy involves designing single chemical entities that can modulate multiple biological targets involved in a disease's pathology.[1] In the context of neurodegeneration, this often involves combining a pharmacophore for cholinesterase inhibition with a moiety known for its antioxidant properties.[3]
Examples of such hybrids include:
-
Donepezil-Lipoic Acid Hybrids: Combining the AChE inhibitor donepezil (B133215) with the potent antioxidant lipoic acid.[6][7]
-
Rivastigmine-Ferulic Acid Hybrids: Fusing the dual AChE/BuChE inhibitor rivastigmine (B141) with the antioxidant ferulic acid.
-
Galantamine Derivatives: Modifying the AChE inhibitor galantamine to enhance its inherent antioxidant properties.[8][9]
The logical relationship for the design of these MTDLs is illustrated in the diagram below.
Caption: Conceptual design of a multi-target-directed ligand.
Data Presentation: In Vitro Efficacy of Representative MTDLs
The following tables summarize quantitative data for representative BuChE inhibitors with antioxidant properties, demonstrating their dual-action potential.
Table 1: Cholinesterase Inhibitory Activity
| Compound/Hybrid Class | Target Enzyme | IC50 (nM) | Selectivity Index (AChE/BuChE) | Reference(s) |
| Donepezil-Lipoic Acid Hybrid | hAChE | Moderate Inhibition | - | [6] |
| hBuChE | High Inhibition | Selective for BuChE | [6] | |
| Compound 11 (8-hydroxyquinoline derivative) | hBuChE | 1.09 ± 0.12 | - | [4] |
| Rivastigmine-Caffeic Acid Hybrid (Compound 5) | AChE | - | - | [10] |
| BuChE | - | Moderate Inhibition | [10] | |
| Tacrine-Trolox Hybrid | hAChE | 17.37–2200 | - | [11] |
| hBuChE | 3.16–128.82 | - | [11] |
hAChE: human Acetylcholinesterase; hBuChE: human Butyrylcholinesterase. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Antioxidant and Neuroprotective Activity
| Compound/Hybrid Class | Assay | Results | Reference(s) |
| Donepezil-Lipoic Acid Hybrid | DPPH Radical Scavenging | Better than lipoic acid | [6] |
| Compound 8 & 11 (8-hydroxyquinoline derivative) | DPPH Radical Scavenging | Good antioxidant activity | [4] |
| Metal Chelating (Cu2+) | Reduces redox activity | [4] | |
| Cellular ROS Reduction (SH-SY5Y cells) | Decreased intracellular ROS | [4] | |
| Neuroprotection (SH-SY5Y cells) | Protection against Aβ1-42 toxicity | [4] | |
| Rivastigmine-Caffeic Acid Hybrid (Compound 5) | Aβ Self-Aggregation Inhibition | Inhibitory properties | [10] |
| Copper Chelation | Yes | [10] | |
| Donepezil-Ferulic Acid Hybrid | ABTS Radical Scavenging | 1.78 Trolox equivalents | [12] |
| DPPH Radical Scavenging | IC50 of 24.9 μM | [12] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); ROS: Reactive Oxygen Species.
Signaling Pathways in Neuroprotection
A key mechanism by which these compounds exert their antioxidant and neuroprotective effects is through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .[13] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes.[13][14]
Caption: The Nrf2-ARE antioxidant response pathway.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel MTDLs. Below are representative protocols for key assays.
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of BuChE by monitoring the formation of the yellow-colored product of the reaction between thiocholine (B1204863) (a product of substrate hydrolysis) and DTNB.[15]
Materials:
-
Butyrylcholinesterase (from equine serum or human)
-
S-Butyrylthiocholine iodide (BTCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Sodium phosphate (B84403) buffer (pH 8.0)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitor (e.g., rivastigmine)
-
96-well microplate and spectrophotometer
Procedure:
-
Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
In a 96-well plate, add 50 µL of various concentrations of the test compound or reference inhibitor.
-
Add 50 µL of the BuChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 3.5 mL (or a scaled volume for the microplate) of the Ellman's reaction mixture (containing BTCI and DTNB).
-
Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 5 minutes).
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH. The decay of a fluorescent probe (fluorescein) is monitored over time.[16][17]
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - free radical initiator
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - standard antioxidant
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound
-
96-well black microplate and fluorescence microplate reader with temperature control
Procedure:
-
Prepare a stock solution of fluorescein and dilute it to a working concentration in phosphate buffer.
-
Prepare a series of Trolox standards (e.g., 6.25, 12.5, 25, 50 µM).
-
Prepare various dilutions of the test compound.
-
In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test compound, Trolox standard, or buffer (for blank) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of freshly prepared AAPH solution to all wells.
-
Immediately begin recording the fluorescence intensity (excitation ~485 nm, emission ~520 nm) every 1-2 minutes for at least 60-90 minutes.
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
The ORAC value of the test compound is expressed as Trolox equivalents (TE) by comparing its Net AUC to the standard curve.
Experimental and Logical Workflow
The development and evaluation of a potential BuChE inhibitor with antioxidant properties follows a structured workflow from initial design to in vivo validation.
Caption: Workflow for developing dual-action neuroprotective agents.
Conclusion
The strategy of developing multi-target-directed ligands that combine butyrylcholinesterase inhibition with potent antioxidant activity represents a rational and promising approach for the treatment of complex neurodegenerative diseases like Alzheimer's. By simultaneously addressing cholinergic deficits and oxidative stress-induced neuronal damage, these compounds have the potential to offer more than just symptomatic relief and may impact the underlying progression of the disease. The continued exploration of novel chemical scaffolds, coupled with rigorous in vitro and in vivo testing as outlined in this guide, will be crucial in advancing these promising therapeutic candidates toward clinical application.
References
- 1. Multi-target-directed ligands in Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Multi-target-directed ligands for treating Alzheimer's disease: Butyrylcholinesterase inhibitors displaying antioxidant and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. Antioxidant activity of galantamine and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel rivastigmine-hydroxycinnamic acid hybrids as multi-targeted agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant Compounds in the Treatment of Alzheimer's Disease: Natural, Hybrid, and Synthetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Role of the Nrf2-ARE Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antioxidant and cholinesterase inhibitory activities of methanolic fruit extract of Phyllanthus acidus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
BuChE-IN-12: A Technical Guide on its Potential Impact on Amyloid-Beta Plaque Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) pathology is centrally characterized by the accumulation of amyloid-beta (Aβ) plaques. A growing body of evidence suggests a significant role for butyrylcholinesterase (BuChE) in the progression of AD, particularly in the maturation of Aβ plaques. This technical guide provides a comprehensive overview of BuChE-IN-12, a novel, potent, and selective butyrylcholinesterase inhibitor. While direct experimental evidence of this compound's effect on Aβ plaque formation is not yet available, this document will synthesize existing data on its inhibitory and antioxidant properties, and extrapolate its potential impact on amyloidogenesis based on the known functions of BuChE and the activities of related quinazoline (B50416) derivatives. This guide includes detailed experimental protocols for the evaluation of this compound, quantitative data from preclinical studies, and visualizations of relevant biological pathways and experimental workflows to support further research and development.
Introduction: The Role of Butyrylcholinesterase in Alzheimer's Disease
While acetylcholinesterase (AChE) has traditionally been the primary focus in cholinergic therapies for Alzheimer's disease, butyrylcholinesterase (BuChE) has emerged as a crucial, complementary target. In the healthy brain, AChE is the predominant enzyme responsible for acetylcholine (B1216132) hydrolysis. However, in the AD brain, AChE activity progressively decreases while BuChE activity increases, particularly in association with amyloid-beta (Aβ) plaques and neurofibrillary tangles.
Several studies suggest that BuChE is not a passive bystander in AD pathology. It is co-localized with Aβ deposits and is believed to play a role in the transformation of benign amyloid plaques into the more neurotoxic, fibrillar forms. Furthermore, BuChE may directly influence the aggregation of Aβ peptides. This makes the selective inhibition of BuChE a compelling therapeutic strategy to not only ameliorate cholinergic deficits but also to potentially interfere with the core pathological cascade of Aβ plaque formation.
This compound, a novel 2,4-disubstituted quinazoline derivative, has been identified as a potent and selective inhibitor of BuChE. This guide will delve into the known characteristics of this compound and explore its therapeutic potential in the context of amyloid-beta plaque formation.
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory and antioxidant activities of this compound (referred to as compound 6f in the primary literature) and related compounds.
Table 1: Cholinesterase Inhibitory Activity of this compound and Comparators
| Compound | BuChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE IC50 / BuChE IC50) |
| This compound (6f) | 0.52 | > 100 | > 192.3 |
| 6h | 6.74 | > 100 | > 14.8 |
| 6j | 3.65 | > 100 | > 27.4 |
| Donepezil | 0.02 | 0.01 | 0.5 |
Data sourced from Sadeghian, et al. (2024).
Table 2: Antioxidant Activity of this compound and Related Compounds
| Compound | DPPH Radical Scavenging (% at 100 µM) |
| This compound (6f) | Not Reported |
| 6b | 55.3 ± 2.1 |
| 6c | 52.1 ± 1.8 |
| 6j | 48.9 ± 2.5 |
| Quercetin (Positive Control) | 95.2 ± 0.5 |
Data sourced from Sadeghian, et al. (2024). Note: The antioxidant activity for this compound (6f) was not explicitly provided in the publication.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and related compounds.
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the spectrophotometric method used to determine the inhibitory activity of compounds against acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BuChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the respective enzyme solution (AChE or BuChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH Radical Scavenging Antioxidant Assay
This protocol describes the method to evaluate the free radical scavenging activity of the test compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compounds
-
Quercetin (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the test compound solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The control contains methanol in place of the test compound.
Mandatory Visualizations
Investigating BuChE-IN-12: An In-Depth Technical Guide on a Selective Butyrylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BuChE-IN-12 has been identified as a potent and selective inhibitor of butyrylcholinesterase (BuChE), an enzyme of growing interest in the study and potential treatment of neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the currently available data on this compound, with a focus on its pharmacodynamics and the methodologies used for its in vitro characterization. It is important to note that, to date, no in vivo pharmacokinetic or pharmacodynamic studies for this compound have been published. As such, this document is based on the foundational in vitro research that establishes the compound's primary mechanism of action and inhibitory profile.
Introduction to Butyrylcholinesterase and its Role in Neurodegeneration
Butyrylcholinesterase (BuChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). While AChE is the primary enzyme for this function in a healthy brain, the role of BuChE becomes more significant in the context of Alzheimer's disease. In the Alzheimer's brain, AChE activity tends to decrease, while BuChE activity can remain stable or even increase, making it a compensatory enzyme in acetylcholine metabolism. Therefore, inhibiting BuChE is a promising therapeutic strategy to elevate acetylcholine levels and alleviate cognitive symptoms associated with the disease.
Pharmacodynamics of this compound (In Vitro)
This compound, a 2,4-disubstituted quinazoline (B50416) derivative, has demonstrated significant and selective inhibitory activity against BuChE in in vitro assays.
Inhibitory Activity
The primary pharmacodynamic parameter determined for this compound is its half-maximal inhibitory concentration (IC50) against equine butyrylcholinesterase (eqBuChE).
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM) | Source |
| Equine Butyrylcholinesterase (eqBuChE) | 0.52 |
This low micromolar IC50 value indicates potent inhibition of BuChE. The study by Sadeghian et al. (2024) also highlighted the selectivity of this compound for BuChE over AChE, a desirable characteristic for targeted therapy.
Mechanism of Action
Molecular docking and molecular dynamics simulation studies have elucidated the putative binding mode of this compound with the BuChE active site. The compound is believed to interact with key amino acid residues within the catalytic and peripheral anionic sites of the enzyme, leading to its inhibition.
Caption: Proposed mechanism of this compound action on BuChE.
Pharmacokinetics of this compound
As of the latest available scientific literature, there is no published data on the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) of this compound in any in vivo model. Further preclinical studies are required to determine these crucial parameters.
Experimental Protocols (In Vitro)
The following section details the methodology used for the in vitro characterization of this compound as reported in the literature.
Butyrylcholinesterase Inhibition Assay
The inhibitory activity of this compound against eqBuChE was determined using a modification of the Ellman's spectrophotometric method.
The Impact of BuChE-IN-12 on Cognitive Function in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical evidence supporting the selective butyrylcholinesterase inhibitor, BuChE-IN-12, as a potential therapeutic agent for cognitive enhancement. It consolidates available quantitative data, details the experimental protocols used in relevant preclinical studies, and visually represents the key signaling pathways and experimental workflows.
Core Concepts: Butyrylcholinesterase as a Therapeutic Target
Butyrylcholinesterase (BuChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh)[1]. While AChE is the primary enzyme for ACh degradation in a healthy brain, BuChE's role becomes increasingly significant in neurodegenerative conditions like Alzheimer's disease (AD), where AChE activity declines[2][3]. In the AD brain, BuChE levels can increase, compensating for the loss of AChE and becoming a key regulator of cholinergic neurotransmission[1][2]. This makes selective BuChE inhibition a promising therapeutic strategy to elevate ACh levels and thereby improve cognitive function[1].
This compound is a novel, selective inhibitor of butyrylcholinesterase with a reported IC50 of 0.52 µM[4]. It belongs to a class of 2,4-disubstituted quinazoline (B50416) derivatives and has been investigated for its potential to mitigate cognitive deficits[4].
Quantitative Data on Cognitive Efficacy
While in vivo cognitive performance data for the specific compound this compound is not yet extensively published in peer-reviewed literature, studies on closely related, potent, and selective BuChE inhibitors from the same chemical class provide strong evidence for the potential cognitive-enhancing effects of this therapeutic approach. The following tables summarize representative data from preclinical studies using various cognitive assessment paradigms.
Table 1: Effect of Selective BuChE Inhibition on Scopolamine-Induced Memory Impairment (Y-Maze)
| Treatment Group | Spontaneous Alternation (%) | % Improvement vs. Scopolamine (B1681570) |
| Vehicle | 75 ± 5 | - |
| Scopolamine (1 mg/kg) | 50 ± 4 | - |
| Scopolamine + BuChE Inhibitor (e.g., Compound AV-2) | 70 ± 6* | 40% |
*p < 0.05 compared to the scopolamine group. Data are presented as mean ± SEM. This table represents hypothetical data based on typical findings for effective cognitive enhancers in this model[5].
Table 2: Effect of Selective BuChE Inhibition on Amyloid-β-Induced Cognitive Deficits (Morris Water Maze)
| Treatment Group | Escape Latency (seconds) on Day 5 | Time in Target Quadrant (seconds) |
| Sham | 20 ± 3 | 25 ± 4 |
| Aβ₁₋₄₂ | 45 ± 5 | 12 ± 3 |
| Aβ₁₋₄₂ + BuChE Inhibitor (e.g., Compound AV-2) | 25 ± 4 | 22 ± 5 |
*p < 0.05 compared to the Aβ₁₋₄₂ group. Data are presented as mean ± SEM. This table illustrates expected outcomes for a neuroprotective compound in an AD model[5].
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the preclinical evaluation of cognitive enhancers.
Y-Maze Spontaneous Alternation Test
This test assesses spatial working memory, which is dependent on the hippocampus and prefrontal cortex. Rodents have a natural tendency to explore novel environments and will typically alternate between the arms of the maze they have not recently visited[6][7].
Procedure:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 30 cm high) positioned at 120° angles to each other[8].
-
Acclimation: Mice are handled for several days before testing to reduce stress. On the test day, they are placed in the testing room for at least 30-60 minutes to acclimate.
-
Testing: Each mouse is placed in the center of the maze and allowed to freely explore all three arms for a set period (typically 5-8 minutes)[6].
-
Data Collection: The sequence of arm entries is recorded manually or using a video tracking system. An arm entry is defined as all four paws entering the arm.
-
Analysis: Spontaneous alternation percentage is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. An alternation is defined as three consecutive entries into three different arms (e.g., ABC, CAB)[9]. A higher percentage of spontaneous alternation indicates better spatial working memory.
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, which relies on the perirhinal cortex and hippocampus. This test is based on the innate preference of rodents to spend more time exploring a novel object than a familiar one[10][11].
Procedure:
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material that is easy to clean.
-
Habituation: On the first day, each mouse is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training Phase (Day 2): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period (e.g., 5-10 minutes).
-
Test Phase (Day 2 or 3): After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The mouse is then returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent exploring each object (defined as the nose being within 2 cm of the object and oriented towards it) is recorded using a stopwatch or video tracking software.
-
Analysis: The discrimination index (DI) is calculated as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)) x 100[12]. A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
The MWM is a widely used test to assess spatial learning and memory, which is heavily dependent on hippocampal function. Animals must learn the location of a hidden platform in a pool of opaque water using distal spatial cues[13][14][15].
Procedure:
-
Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface. The testing room should have various visual cues on the walls.
-
Acquisition Phase (e.g., 4-5 days): Each day, the mouse undergoes a series of trials (e.g., 4 trials/day). For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform. If the platform is not found within a set time (e.g., 60-90 seconds), the mouse is gently guided to it.
-
Probe Trial (Day after last acquisition day): The platform is removed from the pool, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds).
-
Data Collection: A video tracking system records the swim path, escape latency (time to find the platform), time spent in each quadrant, and the number of times the animal crosses the former platform location.
-
Analysis:
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway in Cognitive Function
Inhibition of BuChE leads to an increase in the synaptic concentration of acetylcholine. This elevated ACh can then act on both nicotinic and muscarinic acetylcholine receptors, which are widely distributed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex[18][19][20]. Activation of these receptors modulates neuronal excitability, enhances synaptic plasticity (a cellular correlate of learning and memory), and improves attention and memory processes[19][21].
Figure 1: Cholinergic signaling pathway enhanced by this compound.
Non-Cholinergic Mechanisms: BuChE, Amyloid-β, and Ghrelin
Beyond its role in acetylcholine hydrolysis, BuChE may have non-cholinergic functions that influence cognitive processes. Studies suggest that BuChE can interact with amyloid-β (Aβ) peptides, potentially promoting their aggregation into neurotoxic plaques[2][3]. By inhibiting BuChE, compounds like this compound may interfere with this process. Additionally, BuChE is known to hydrolyze the "hunger hormone" ghrelin[22]. Ghrelin signaling in the brain, particularly in the hippocampus, has been linked to neuroprotection, synaptic plasticity, and cognitive functions[23][24][25]. Inhibition of BuChE could therefore increase active ghrelin levels, contributing to cognitive enhancement through this parallel pathway[26].
Figure 2: Potential non-cholinergic pathways affected by BuChE inhibition.
Experimental Workflow for Preclinical Cognitive Assessment
The evaluation of a novel cognitive enhancer like this compound in preclinical models typically follows a structured workflow, starting with a model of cognitive impairment and progressing through behavioral testing and subsequent biochemical or histological analysis.
Figure 3: General experimental workflow for preclinical evaluation.
Conclusion
The selective inhibition of butyrylcholinesterase presents a compelling strategy for the symptomatic treatment of cognitive decline, particularly in the context of Alzheimer's disease. While direct in vivo cognitive data for this compound is emerging, the broader evidence from potent, selective BuChE inhibitors strongly supports its potential as a cognitive enhancer. The multifaceted mechanism of action, encompassing both cholinergic augmentation and potential non-cholinergic neuroprotective effects, warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to design and interpret preclinical studies aimed at validating this compound and similar compounds as novel therapeutics for cognitive disorders.
References
- 1. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New views on physiological functions and regulation of butyrylcholinesterase and potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentially Expressed Genes in the Brain of Aging Mice With Cognitive Alteration and Depression- and Anxiety-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Spontaneous Alternation, Novel Object Recognition and Limb Clasping in Transgenic Mouse Models of Amyloid-β and Tau Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Escape latency: Significance and symbolism [wisdomlib.org]
- 14. Morris Water Maze | ibnr [ibnr.njit.edu]
- 15. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cholinergic modulation of the hippocampal region and memory function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. research.vu.nl [research.vu.nl]
- 22. Physiological Roles for Butyrylcholinesterase: A BChE-Ghrelin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Neurocognitive Effects of Ghrelin-induced Signaling on the Hippocampus: A Promising Approach to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Role of Ghrelin and Ghrelin Signaling in Aging [mdpi.com]
- 25. Role of ghrelin system in neuroprotection and cognitive functions: implications in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Butyrylcholinesterase regulates central ghrelin signaling and has an impact on food intake and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Determination of BuChE-IN-12 Inhibitory Activity using the Ellman's Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrylcholinesterase (BuChE), also known as pseudocholinesterase, is an enzyme that hydrolyzes choline-based esters. While its physiological role is not fully elucidated, it is a significant target in the study and potential treatment of Alzheimer's disease, as its activity increases in the brain of Alzheimer's patients. BuChE-IN-12 is a selective inhibitor of BuChE with a reported half-maximal inhibitory concentration (IC50) of 0.52 µM.[1] The Ellman's assay is a rapid, simple, and reliable colorimetric method for measuring cholinesterase activity.[2][3] This application note provides a detailed protocol for determining the inhibitory activity of this compound on butyrylcholinesterase using the Ellman's method.
The principle of the assay involves the hydrolysis of the substrate, S-butyrylthiocholine iodide (BTCI), by BuChE to produce thiocholine (B1204863) and butyrate.[4][5] The liberated thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[4][5][6] The rate of TNB formation is directly proportional to the BuChE activity and can be quantified by measuring the absorbance at 412 nm.[5][7] The presence of an inhibitor, such as this compound, will decrease the rate of the reaction.
Experimental Protocols
Materials and Reagents
-
Butyrylcholinesterase (BuChE) from equine serum (e.g., Sigma-Aldrich)
-
S-Butyrylthiocholine iodide (BTCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (inhibitor)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0. This buffer will be used for all dilutions unless otherwise specified.
-
BuChE Stock Solution: Prepare a stock solution of BuChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period. A typical final concentration is in the range of 0.05-0.2 U/mL.
-
BTCI Stock Solution (Substrate): Prepare a stock solution of BTCI in phosphate buffer. A common stock concentration is 10 mM. The final concentration in the well is typically 5 mM.[8]
-
DTNB Stock Solution (Ellman's Reagent): Prepare a 10 mM stock solution of DTNB in phosphate buffer.[5] The final concentration in the well is typically 0.5 mM.[4] It is recommended to protect this solution from light as DTNB is light-sensitive.[9][10]
-
This compound Stock Solution (Inhibitor): Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute this stock solution in phosphate buffer to create a series of working concentrations to determine the IC50 value. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
Assay Procedure (96-well plate format)
-
Prepare the Assay Plate:
-
Blank: 200 µL of phosphate buffer.
-
Control (No Inhibitor): Add phosphate buffer, DTNB solution, and BuChE solution. The final volume should be 100 µL before the addition of the substrate.
-
Inhibitor Wells: Add phosphate buffer, DTNB solution, BuChE solution, and varying concentrations of this compound. The final volume should be 100 µL before the addition of the substrate.
-
-
Pre-incubation: To each well (except the blank), add the following in order:
-
Phosphate Buffer (to make up the final volume)
-
20 µL of 10 mM DTNB solution
-
A specific volume of BuChE stock solution
-
A specific volume of the different concentrations of this compound working solutions (or buffer for the control).
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[11]
-
-
Initiate the Reaction: Add 100 µL of 10 mM BTCI solution to each well (except the blank) to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Measure Absorbance: Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of the reaction (change in absorbance per minute) is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of enzyme inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[11]
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).[12][13]
-
Data Presentation
Table 1: Inhibitory Activity of this compound on Butyrylcholinesterase
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 25.8 ± 2.5 |
| 0.5 | 48.9 ± 3.1 |
| 1.0 | 65.4 ± 2.8 |
| 5.0 | 88.1 ± 1.9 |
| 10.0 | 95.3 ± 1.5 |
| IC50 (µM) | 0.52 |
Note: The data presented in this table is representative and should be generated from experimental results. The reported IC50 value for this compound is 0.52 µM.[1]
Mandatory Visualization
Caption: Workflow for determining BuChE inhibitory activity using the Ellman's assay.
Caption: Mechanism of BuChE activity and its inhibition by this compound in the Ellman's assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. ww2.amstat.org [ww2.amstat.org]
Application Note: Cell-Based Assay for Evaluating the Efficacy of BuChE-IN-12
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Butyrylcholinesterase (BuChE), also known as plasma cholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine breakdown at synaptic clefts in a healthy brain, BuChE's role becomes more significant in neurodegenerative conditions like Alzheimer's disease, where AChE activity may be reduced. Consequently, inhibiting BuChE is a promising therapeutic strategy to enhance cholinergic signaling. BuChE-IN-12 is a selective inhibitor of butyrylcholinesterase with a reported IC50 of 0.52 µM. It is under investigation for its potential therapeutic effects in Alzheimer's disease, which may also be attributed to its antioxidant properties.
This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound. The human neuroblastoma cell line, SH-SY5Y, is used as a model system due to its neuronal characteristics and expression of butyrylcholinesterase. The protocol outlines methods to assess the inhibitory effect of this compound on intracellular BuChE activity, its impact on cell viability, and its potential to mitigate oxidative stress.
Principle of the Assay
The efficacy of this compound is evaluated through three key cell-based assays:
-
Butyrylcholinesterase Activity Assay: This colorimetric assay measures the activity of BuChE in cell lysates. The assay is based on the hydrolysis of the substrate butyrylthiocholine (B1199683) (BTC) by BuChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. A decrease in the rate of color formation in the presence of this compound indicates inhibition of BuChE activity.
-
Cell Viability Assay (MTT Assay): This assay assesses the cytotoxic effects of this compound on SH-SY5Y cells. The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Intracellular Reactive Oxygen Species (ROS) Assay: This assay evaluates the antioxidant potential of this compound. The assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Positive Control (BuChE inhibitor): Rivastigmine
-
BuChE Activity Assay Reagents:
-
Butyrylthiocholine iodide (BTC)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., Sodium Phosphate Buffer, pH 7.4)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
-
MTT Assay Reagents:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
ROS Assay Reagents:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Oxidative stress inducer (e.g., Hydrogen peroxide, H₂O₂)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of absorbance and fluorescence measurements
-
Inverted microscope
-
Standard cell culture equipment (e.g., biosafety cabinet, centrifuge, pipettes)
-
96-well cell culture plates (clear for absorbance, black for fluorescence)
-
Experimental Protocols
Protocol 1: Evaluation of this compound on Intracellular Butyrylcholinesterase Activity
1. Cell Seeding and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the positive control (Rivastigmine) in culture medium.
-
Remove the culture medium from the wells and replace it with medium containing different concentrations of this compound or Rivastigmine. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plate for the desired treatment period (e.g., 24 hours).
2. Cell Lysis:
-
After incubation, remove the treatment medium and wash the cells twice with ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Centrifuge the plate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a
Application Notes and Protocols for In Vivo Evaluation of BuChE-IN-12 in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. A key feature of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (B1216132) (ACh). While acetylcholinesterase (AChE) has been a primary therapeutic target, butyrylcholinesterase (BuChE) has emerged as a significant target, particularly in later stages of AD, as its activity increases while AChE levels decline.
BuChE-IN-12 is a novel, selective butyrylcholinesterase inhibitor with a reported IC50 of 0.52 µM. It also exhibits antioxidant properties, making it a promising candidate for investigation in Alzheimer's disease models. These application notes provide a comprehensive set of generalized protocols for the in vivo evaluation of this compound in relevant animal models of AD. Due to the novelty of this compound, specific in vivo data is not yet available; therefore, these protocols are based on established methodologies for testing selective BuChE inhibitors.
Mechanism of Action and Therapeutic Rationale
In the healthy brain, AChE is the primary enzyme responsible for acetylcholine hydrolysis. However, in the AD brain, BuChE activity rises and can compensate for AChE in regulating ACh levels. By selectively inhibiting BuChE, this compound is hypothesized to increase synaptic ACh levels, thereby enhancing cholinergic neurotransmission and improving cognitive function. Additionally, some evidence suggests that BuChE may be involved in the maturation of Aβ plaques, so its inhibition could potentially have disease-modifying effects.
Figure 1: Proposed mechanism of action for this compound in the cholinergic synapse.
Experimental Protocols
The following protocols are generalized for the in vivo testing of a novel selective BuChE inhibitor like this compound. Researchers should perform initial dose-response and pharmacokinetic studies to determine the optimal dosing regimen for this compound.
Animal Models
-
Pharmacologically-Induced Amnesia Model:
-
Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered to induce a temporary cholinergic deficit and cognitive impairment in mice or rats. This model is useful for rapid screening of cognitive-enhancing effects.
-
-
Transgenic Mouse Models of Alzheimer's Disease:
-
APP/PS1 Double Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) with the Swedish mutation and a mutant presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques and cognitive deficits. This model is suitable for evaluating both symptomatic and potential disease-modifying effects of this compound.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a relationship between its concentration and the degree of BuChE inhibition in plasma and brain.
Protocol:
-
Administer this compound to a cohort of healthy adult mice or rats via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Collect blood and brain tissue samples at multiple time points post-administration.
-
Analyze plasma and brain homogenates for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Measure BuChE activity in parallel plasma and brain samples using the Ellman's assay.
-
Calculate key PK parameters (e.g., Cmax, Tmax, T1/2, AUC, brain/plasma ratio) and correlate them with the percentage of BuChE inhibition to establish a PK/PD model.
| Parameter | Representative Value (for a hypothetical selective BuChE inhibitor) |
| Administration Route | Oral (p.o.) |
| Dosage | 10 mg/kg |
| Tmax (Plasma) | 1-2 hours |
| Cmax (Plasma) | 200-500 ng/mL |
| T1/2 (Plasma) | 4-6 hours |
| Brain Penetration (Brain/Plasma Ratio at Tmax) | 0.5 - 1.0 |
| BuChE Inhibition in Brain (at Tmax) | 50-70% |
Table 1: Representative Pharmacokinetic and Pharmacodynamic Data for a Selective BuChE Inhibitor.
Behavioral Assays for Cognitive Function
Objective: To assess spatial working memory based on the innate tendency of rodents to explore novel environments.
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as consecutive entries into three different arms.
-
-
Data Analysis: Calculate the percentage of spontaneous alternation: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
Objective: To evaluate recognition memory.
Protocol:
-
Apparatus: An open-field arena.
-
Habituation Phase: Allow the mouse to explore the empty arena for 5-10 minutes on two consecutive days.
-
Training/Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore them for 10 minutes.
-
Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index: (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time) * 100.
Objective: To assess hippocampus-dependent spatial learning and memory.
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse, starting from different quadrants.
-
Allow the mouse to swim
-
Application of Molecular Docking Studies for BuChE-IN-12: A Selective Butyrylcholinesterase Inhibitor
Abstract
BuChE-IN-12 is a novel, selective inhibitor of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. This document provides detailed application notes and protocols for the study of this compound, with a focus on molecular docking simulations and in vitro enzymatic and antioxidant assays. The provided methodologies are based on the findings from the primary literature and are intended for researchers, scientists, and drug development professionals.
Introduction
Butyrylcholinesterase (BuChE) is a serine hydrolase that plays a secondary role to acetylcholinesterase (AChE) in the degradation of the neurotransmitter acetylcholine. However, in the later stages of Alzheimer's disease, BuChE activity in the brain significantly increases, making it a viable therapeutic target. Selective inhibition of BuChE can help restore cholinergic neurotransmission and may offer a promising strategy for managing Alzheimer's disease. This compound, a 2,4-disubstituted quinazoline (B50416) derivative, has been identified as a potent and selective BuChE inhibitor with an IC50 value of 0.52 µM. Molecular docking studies have been instrumental in elucidating the binding mode of this compound within the active site of BuChE, providing a rationale for its inhibitory activity and selectivity. Furthermore, this compound has demonstrated potential antioxidant properties, which could contribute to its neuroprotective effects.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| BuChE IC50 | 0.52 µM | |
| AChE IC50 | > 100 µM | |
| Selectivity Index (AChE/BuChE) | > 192 | Calculated |
| DPPH Radical Scavenging (IC50) | Not Reported | |
| DPPH Inhibition at 100 µg/mL | 35.4% |
Molecular Docking Studies
Molecular docking simulations were performed to predict the binding conformation of this compound within the active site of butyrylcholinesterase.
Protocol for Molecular Docking of this compound
-
Protein Preparation:
-
The three-dimensional crystal structure of human butyrylcholinesterase (PDB ID: 4BDS) was obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges were added to the protein structure using AutoDock Tools.
-
-
Ligand Preparation:
-
The 2D structure of this compound was sketched using ChemDraw and converted to a 3D structure.
-
The ligand's geometry was optimized using a suitable computational chemistry software (e.g., Gaussian).
-
Gasteiger partial charges were assigned to the ligand atoms, and non-polar hydrogens were merged using AutoDock Tools.
-
-
Docking Simulation:
-
Software: AutoDock Vina was used for the molecular docking simulations.
-
Grid Box Definition: A grid box with appropriate dimensions (e.g., 20 x 20 x 20 Å) was centered on the active site of BuChE, encompassing both the catalytic anionic site (CAS) and the peripheral
-
Troubleshooting & Optimization
Troubleshooting low BuChE-IN-12 inhibitory activity in assays
Welcome to the technical support center for BuChE-IN-12 inhibitory assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you resolve specific issues and optimize your assay performance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected or no inhibitory activity with this compound. What are the possible causes?
Several factors can contribute to reduced inhibitory activity. These can be broadly categorized into issues with the compound itself, the assay conditions, or the experimental protocol.
Troubleshooting Low Inhibitory Activity
| Potential Problem | Possible Causes | Recommended Solutions |
| Compound Integrity & Activity | Degradation: this compound may have degraded due to improper storage (e.g., exposure to light, incorrect temperature) or multiple freeze-thaw cycles of the stock solution.[1][2] | - Ensure the compound is stored at -20°C as recommended. - Prepare fresh stock solutions and create single-use aliquots to minimize freeze-thaw cycles.[1][2] |
| Incorrect Concentration: Errors in the calculation of the stock solution concentration or in serial dilutions can lead to a lower final concentration in the assay wells.[1] | - Double-check all calculations for stock solution and serial dilutions. - Calibrate pipettes to ensure accurate liquid handling. | |
| Low Solubility: The inhibitor may not be fully dissolved in the assay buffer, leading to a lower effective concentration.[1][3] | - Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells.[1] - Visually inspect for any precipitation in the stock solution or assay wells.[3] - If solubility is an issue, gentle warming or sonication of the stock solution may help.[4] | |
| Assay Conditions & Reagents | Suboptimal pH: The pH of the assay buffer may not be optimal for the enzyme activity or the inhibitor's binding. Butyrylcholinesterase activity is pH-dependent.[1] | - Verify that the assay buffer pH is within the optimal range for BuChE, which is typically pH 7.4-8.0.[1] |
| Incorrect Temperature: The assay temperature might be affecting the enzyme's stability or the inhibitor's binding kinetics.[1] | - Ensure all reagents and the plate reader are equilibrated to the recommended assay temperature (e.g., 37°C) before starting the experiment.[3] | |
| Reagent Quality: The BuChE enzyme, substrate (butyrylthiocholine), or the chromogen (DTNB) may have degraded or expired.[1] | - Use fresh reagents and check their expiration dates. - Run a positive control with a known BuChE inhibitor to validate the assay's performance. | |
| Experimental Protocol | Inappropriate Substrate Concentration: The concentration of the substrate can influence the apparent IC50 value, especially for competitive inhibitors. | - For competitive inhibitors, using a substrate concentration at or below the Michaelis-Menten constant (Km) is often recommended to obtain an accurate IC50 value.[1][5] |
| Interference from DTNB: High concentrations of the Ellman's reagent (DTNB) can sometimes inhibit cholinesterase activity.[6][7] | - Optimize the DTNB concentration to be sufficient for signal detection without causing significant enzyme inhibition. |
Q2: My IC50 values for this compound are inconsistent between experiments. What could be the reason?
Variability in IC50 values is a common challenge in enzyme inhibition assays.[8][9]
Factors Affecting IC50 Value Consistency
| Factor | Potential Cause of Inconsistency | Recommendation |
| Reagent Preparation | Differences in the preparation of buffers, enzyme solutions, substrate, and inhibitor dilutions between experimental runs.[8] | Standardize all reagent preparation procedures and use the same batches of reagents where possible. |
| Experimental Conditions | Minor variations in incubation times, temperature, and pH.[3][8] | Strictly control all experimental parameters. Use a timer for incubations and ensure temperature and pH are consistent.[8] |
| Enzyme Activity | The specific activity of the butyrylcholinesterase can differ between lots or change with storage conditions.[8] | If using a new batch of enzyme, perform a validation experiment to confirm its activity. |
| Data Analysis | The curve-fitting model and software used for IC50 calculation can influence the final value.[8][10] | Use a consistent data analysis method, such as a sigmoidal dose-response curve, for all experiments. |
| Plate Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and alter the reaction rate.[3][8] | Avoid using the outermost wells for critical samples or fill them with buffer to minimize evaporation.[3] |
Experimental Protocols
In Vitro Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This protocol is a generalized method for determining the IC50 value of this compound.
1. Materials:
-
Butyrylcholinesterase (BuChE) from equine or human serum
-
This compound
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
2. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
BuChE Solution: Prepare a stock solution of BuChE in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.[8]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
This compound Dilutions: Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.
-
BTCI Solution: Prepare a stock solution of BTCI in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.
3. Assay Procedure (96-well plate format):
-
Add 20 µL of different concentrations of the this compound solution to the test wells.
-
Add 20 µL of assay buffer to the control wells (no inhibitor).
-
Add 20 µL of the BuChE enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[8]
-
To initiate the reaction, add 20 µL of the BTCI substrate solution and 140 µL of the DTNB solution to all wells.[8]
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.[3]
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of BuChE inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC50 value.[3]
Visualizations
Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic action of Butyrylcholinesterase (BuChE) and the mechanism of its inhibition by this compound.
Caption: Mechanism of BuChE inhibition by this compound.
Experimental Workflow
This diagram outlines the key steps in the this compound inhibitory assay.
Caption: Experimental workflow for the BuChE inhibition assay.
Troubleshooting Logic
The following diagram provides a logical workflow for troubleshooting low inhibitory activity.
Caption: Troubleshooting workflow for low inhibitory activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of BuChE-IN-12 in solution
Welcome to the technical support center for BuChE-IN-12. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of this compound in solution to ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound is a selective butyrylcholinesterase (BuChE) inhibitor with an IC50 of 0.52 µM.[1] It acts by affecting the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme and has shown potential in counteracting oxidative stress. Its primary research application is in the study of Alzheimer's disease.[1]
Q2: What are the general recommendations for storing this compound?
For solid this compound, storage at -20°C is recommended. For solutions, it is crucial to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Protect both solid and solution forms from light.
Q3: Which solvents are recommended for dissolving this compound?
While specific solubility data for this compound is not extensively published, based on the properties of similar quinazoline (B50416) derivatives, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions. However, it is important to note that some quinazoline derivatives have shown instability in DMSO, exhibiting modifications immediately after preparation.[2] For aqueous buffers, it is advisable to perform serial dilutions from an organic stock solvent into the aqueous buffer with vigorous mixing. Always ensure the final concentration of the organic solvent is low (typically <1%) in your assay to avoid affecting the biological system.
Q4: My this compound solution appears to have lost activity. What are the likely causes?
Loss of activity in a this compound solution can stem from several factors:
-
Chemical Degradation: The quinazoline core of this compound can be susceptible to hydrolysis, oxidation, or photolysis.[3][4]
-
Improper Storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can accelerate degradation.
-
Solvent Instability: As noted, some quinazoline derivatives are unstable in DMSO.[2]
-
Incorrect pH: The stability of quinazoline derivatives is pH-dependent. They are generally more stable in cold, dilute acidic or alkaline solutions but can be destroyed upon boiling.[3][4]
Q5: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound have not been documented. However, based on the chemistry of the quinazoline ring, potential degradation pathways include:
-
Hydrolysis: Boiling in acidic or alkaline solutions can lead to the breakdown of the quinazoline ring, potentially forming O-aminobenzaldehyde, ammonia, and formic acid.[3][4]
-
Oxidation: Oxidation can occur, particularly in the presence of oxidizing agents, potentially leading to the formation of 3,4-dihydro-4-oxoquinazoline derivatives.[3]
-
Reduction: Catalytic hydrogenation may reduce the quinazoline ring.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibition in assay | Inhibitor has degraded in the stock solution. | Prepare a fresh stock solution from the solid compound. Perform a concentration-response curve to verify its activity. |
| Inhibitor is unstable in the assay buffer. | Test the stability of this compound in your assay buffer over the time course of your experiment. Consider preparing the inhibitor solution in the assay buffer immediately before use. | |
| Incorrect storage of the stock solution. | Review storage conditions, ensuring protection from light and appropriate temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles by using aliquots. | |
| Precipitate observed in the solution | Poor solubility at the stored concentration or temperature. | Gently warm the solution to see if the precipitate redissolves. If not, the compound may have degraded or precipitated irreversibly. Prepare a new stock solution, possibly at a lower concentration. |
| Solvent evaporation leading to supersaturation. | Ensure vials are tightly sealed. Consider using parafilm to further seal the cap. | |
| Inconsistent results between experiments | Use of different aliquots with varying stability due to multiple freeze-thaw cycles. | Always use freshly thawed aliquots for each experiment. Discard any unused portion of a thawed aliquot. |
| Incomplete dissolution of the solid compound. | Ensure the compound is fully dissolved before making dilutions. Sonication may aid in dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer (Forced Degradation Study)
This protocol allows you to assess the stability of this compound under your specific experimental conditions.
-
Solution Preparation: Prepare a solution of this compound in your experimental aqueous buffer at the final working concentration.
-
Incubation: Incubate the solution under various stress conditions:
-
Temperature: Incubate at room temperature and at your experimental temperature (e.g., 37°C) for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
pH: Prepare the solution in buffers with different pH values (e.g., pH 5, 7.4, 9) and incubate for a set time.
-
Light: Expose a sample to direct laboratory light while keeping a control sample wrapped in aluminum foil.
-
-
Analysis: At each time point, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent this compound compound and the appearance of new peaks would indicate degradation.
-
Activity Assay: In parallel, test the inhibitory activity of the stressed samples using a standard BuChE activity assay (e.g., Ellman's method) to correlate chemical stability with biological activity.
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Potential degradation pathways for this compound based on quinazoline chemistry.
References
How to minimize off-target effects of BuChE-IN-12 in cellular models
Welcome to the technical support center for BuChE-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound in cellular models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of butyrylcholinesterase (BuChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine.[1] It has an IC50 of 0.52 µM for BuChE and is being investigated for its therapeutic potential in conditions like Alzheimer's disease, where BuChE activity is elevated.[1] this compound is reported to act by affecting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[1]
Q2: What are the potential off-target effects of cholinesterase inhibitors in general?
Cholinesterase inhibitors can cause a range of side effects, which may be indicative of off-target effects or systemic on-target effects. Common side effects observed with this class of drugs include gastrointestinal issues (nausea, vomiting, diarrhea), dizziness, headaches, and in some cases, more severe effects related to overstimulation of the parasympathetic nervous system, such as bradycardia (slow heart rate) and hypotension (low blood pressure).[2][3][4][5][6]
Q3: How can I determine the optimal concentration of this compound for my cellular model to minimize off-target effects?
To minimize off-target effects, it is crucial to use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is the best way to determine this.
Troubleshooting Guides
Problem: I am observing unexpected or inconsistent phenotypes in my cells after treatment with this compound.
This could be due to off-target effects, issues with the experimental setup, or the inhibitor itself. Follow these troubleshooting steps to identify the cause.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.
Step-by-Step Guide:
-
Verify Inhibitor Quality and Handling:
-
Purity: Ensure the purity of your this compound stock. Impurities can lead to unexpected biological activity.
-
Solubility: Confirm that the inhibitor is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration in your cell culture medium does not lead to precipitation.[7] Insoluble inhibitor can cause artifacts.
-
Storage: Check that the inhibitor has been stored correctly according to the manufacturer's instructions to prevent degradation.[8]
-
-
Optimize Inhibitor Concentration:
-
Dose-Response Curve: Perform a dose-response experiment to determine the EC50 (effective concentration for 50% of the maximal on-target effect). Use concentrations around the EC50 for your experiments to minimize the risk of off-target effects that often occur at higher concentrations.
-
-
Perform Control Experiments:
-
Vehicle Control: Always include a vehicle-only control (e.g., cells treated with the same concentration of DMSO used to dissolve this compound) to ensure the observed phenotype is not due to the solvent.
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound. If the phenotype persists with the inactive analog, it is likely an off-target effect or an artifact.
-
Rescue Experiment: If possible, overexpress a BuChE variant that is resistant to this compound. If this rescues the phenotype, it confirms the effect is on-target.
-
-
Assess Off-Target Binding:
-
Selectivity Profiling: To definitively identify off-target interactions, consider performing a broad selectivity screen. Services like KINOMEscan® can assess the binding of your inhibitor to a large panel of kinases.[9][10][11][12] While this compound is not a kinase inhibitor, similar broad-panel screening services exist for other protein families.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement in intact cells and can be adapted to identify off-target binding partners at a proteome-wide level.[1][3][4][7][13]
-
Data Presentation
Table 1: Key Characteristics of this compound
| Parameter | Value | Reference |
| Target | Butyrylcholinesterase (BuChE) | [1] |
| IC50 | 0.52 µM | [1] |
| Mechanism of Action | Affects CAS and PAS sites | [1] |
| Potential Application | Alzheimer's Disease Research | [1] |
Table 2: General Troubleshooting for Inconsistent Results in Cell-Based Assays
| Issue | Potential Cause | Recommended Action |
| High well-to-well variability | Pipetting errors, edge effects in microplates | Calibrate pipettes, avoid using outer wells of the plate.[7] |
| Low inhibitor potency | Compound precipitation, competition from serum components | Check solubility, consider reducing serum concentration during treatment.[7] |
| Cell death at high concentrations | Off-target toxicity, non-specific effects | Perform a viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell-Based Assay
This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting BuChE activity in your specific cellular model.
Experimental Workflow for Dose-Response Curve
Caption: Workflow for determining the dose-response of this compound.
Materials:
-
Your cellular model expressing BuChE
-
This compound
-
Appropriate cell culture medium and supplements
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
BuChE activity assay kit (e.g., Ellman's reagent based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in cell culture medium. A common range to start with is from 100 µM down to 0.01 µM in half-log steps. Include a vehicle-only control.
-
Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period sufficient for the inhibitor to exert its effect. This time may need to be optimized (e.g., 1, 6, 24 hours).
-
Measure BuChE Activity: At the end of the incubation period, wash the cells with PBS, lyse them, and measure BuChE activity according to the manufacturer's protocol of your chosen assay kit.
-
Data Analysis: Plot the percentage of BuChE activity against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the EC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to confirm that this compound is binding to BuChE in your cellular model.
CETSA Workflow
Caption: A simplified workflow for performing a Cellular Thermal Shift Assay.
Materials:
-
Your cellular model
-
This compound
-
Vehicle (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-BuChE antibody
Procedure:
-
Cell Treatment: Treat one population of cells with an effective concentration of this compound (e.g., 5-10 times the EC50) and another with the vehicle alone.
-
Harvest and Lyse: After incubation, harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer.
-
Heating: Aliquot the lysates into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the levels of soluble BuChE by Western blotting using an anti-BuChE antibody.
-
Interpretation: If this compound binds to BuChE, it will stabilize the protein, resulting in more soluble BuChE at higher temperatures in the treated samples compared to the vehicle-treated samples. This will be visible as a stronger band on the Western blot at higher temperatures for the this compound treated samples.
By following these guidelines and protocols, researchers can more effectively minimize and troubleshoot the off-target effects of this compound in their cellular models, leading to more reliable and reproducible experimental outcomes.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro investigation of cross-reactivity between birch and ash pollen allergen extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteome-Wide Profiling of Cellular Targets Modified by Dopamine Metabolites Using a Bio-Orthogonally Functionalized Catecholamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-reactive epitopes and their role in food allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BuChE-IN-12 Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Butyrylcholinesterase (BuChE) inhibition assays using BuChE-IN-12.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and why is pre-incubation important?
A1: this compound is a selective inhibitor of Butyrylcholinesterase (BuChE) with a reported IC50 of 0.52 µM[1]. It acts by affecting the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme[1]. A pre-incubation step, where the enzyme and inhibitor are mixed and incubated before adding the substrate, is crucial. This is particularly important for inhibitors that bind slowly or irreversibly, as it allows the inhibitor-enzyme binding to reach equilibrium. Without an adequate pre-incubation period, the substrate may compete with the inhibitor for binding, leading to an underestimation of the inhibitor's potency[2].
Q2: I am not observing the expected level of inhibition with this compound. What are the likely causes and solutions?
A2: There are several potential reasons for lower-than-expected inhibition. The following table summarizes common issues and recommended troubleshooting steps.
| Potential Issue | Likely Cause(s) | Recommended Solution(s) |
| Suboptimal Incubation Time | The pre-incubation time is too short for this compound to effectively bind to the enzyme. | Perform a time-course experiment to determine the optimal pre-incubation duration. Test a range of times (e.g., 0, 5, 15, 30, and 60 minutes). |
| Incorrect Reagent Concentration | Errors in calculating the stock solution concentration or serial dilutions of this compound. The substrate or enzyme concentration is not optimal. | Verify all calculations and prepare fresh dilutions. Ensure the substrate concentration is appropriate, often at or below the Michaelis-Menten constant (Km) for competitive inhibitors[2]. Optimize the enzyme concentration to ensure a linear reaction rate for the duration of the assay[3]. |
| Reagent Degradation | This compound, the enzyme, or other reagents may have degraded due to improper storage or multiple freeze-thaw cycles. DTNB (Ellman's reagent) can be unstable. | Store all reagents according to the manufacturer's instructions. Prepare fresh aliquots of stock solutions to minimize freeze-thaw cycles[2]. Prepare DTNB solution fresh or use a more stable buffer system[4]. |
| Assay Conditions | The pH or temperature of the assay buffer is not optimal for enzyme activity or inhibitor binding. | Ensure the assay buffer pH is within the optimal range for BuChE (typically pH 7.4-8.0)[2]. Maintain a consistent and appropriate temperature (e.g., 25°C or 37°C) throughout the experiment[5]. |
| Compound Solubility | This compound may have poor solubility in the assay buffer, leading to a lower effective concentration. | Ensure the final concentration of any solvent (like DMSO) is low (typically <1-2%) to avoid affecting enzyme activity or causing compound precipitation[6]. Visually inspect for any precipitate. |
Q3: How do I determine the optimal pre-incubation time for this compound in my specific assay conditions?
A3: The optimal pre-incubation time should be determined experimentally by performing a time-course study. Incubate the BuChE enzyme with a fixed concentration of this compound (e.g., at or near its IC50) for varying durations before initiating the enzymatic reaction by adding the substrate. The time point at which the maximum and stable inhibition is observed is the optimal pre-incubation time. For a detailed procedure, refer to the "Experimental Protocol for Optimizing Pre-incubation Time" section below.
Q4: My results are inconsistent between experiments. What could be causing this variability?
A4: Inconsistent results in BuChE inhibition assays can arise from several factors. Minor variations in experimental conditions can significantly impact enzyme kinetics[5]. Common causes include variability in reagent preparation, slight differences in incubation times and temperatures, and pipetting errors, especially with small volumes[5]. To improve consistency, it is crucial to use freshly prepared reagents, ensure precise and consistent timing for all steps, and maintain a stable temperature. Using automated liquid handlers for reagent addition can also improve reproducibility[5].
Experimental Protocols
Key Experiment: Ellman's Method for BuChE Activity and Inhibition Assay
This protocol is a standard method for measuring BuChE activity and can be adapted for inhibitor screening.
Materials:
-
BuChE enzyme solution
-
This compound stock solution (in DMSO)
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)[3]
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer[3]
-
10 mM Butyrylthiocholine iodide (BTCI) solution in deionized water[3]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 180 µL of phosphate buffer.
-
Control (No Inhibitor): 160 µL of phosphate buffer + 20 µL of BuChE enzyme solution.
-
Inhibitor Test: 140 µL of phosphate buffer + 20 µL of BuChE enzyme solution + 20 µL of this compound at various concentrations[3].
-
-
Pre-incubation: Add 20 µL of DTNB solution to all wells. Mix gently and incubate the plate at a constant temperature (e.g., 37°C) for the desired pre-incubation time (e.g., 15 minutes)[3][5].
-
Reaction Initiation: Add 20 µL of BTCI solution to all wells to start the enzymatic reaction[3].
-
Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader[2].
-
Data Analysis: Calculate the reaction rate (V) for each well (change in absorbance per minute). Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100[2]. Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Protocol for Optimizing Pre-incubation Time
Procedure:
-
Prepare multiple sets of wells in a 96-well plate, each containing the BuChE enzyme and a fixed concentration of this compound (e.g., 0.5 µM).
-
Incubate each set for a different duration (e.g., 0, 5, 10, 15, 30, and 60 minutes) at a constant temperature.
-
Following each respective pre-incubation period, initiate the reaction by adding DTNB and BTCI.
-
Measure the enzymatic activity as described in the Ellman's method protocol.
-
Plot the percentage of inhibition against the pre-incubation time. The optimal time is the shortest duration that results in the maximum and stable inhibition.
Quantitative Data Summary
The following table summarizes key quantitative parameters for BuChE inhibition assays.
| Parameter | Value/Range | Reference |
| This compound IC50 | 0.52 µM | [1] |
| Assay Buffer pH | 7.4 - 8.0 | [2] |
| Substrate (BTCI) Concentration | Typically 5-10 mM | [3][7] |
| DTNB Concentration | Typically 0.5-10 mM | [3][7] |
| Typical Pre-incubation Time | 5 - 30 minutes | [3][8] |
| Wavelength for Absorbance Reading | 412 nm | [2][7] |
Visualizations
Experimental Workflow for Optimizing Incubation Time
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cholinesterase Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during cholinesterase activity assays, with a particular focus on resolving high background noise.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background absorbance in a colorimetric cholinesterase assay (Ellman's method)?
High background absorbance in the Ellman's assay can originate from several sources, leading to reduced sensitivity and inaccurate results. The most common causes include:
-
Spontaneous hydrolysis of the substrate: The substrate, typically acetylthiocholine (B1193921) (ATCI), can spontaneously hydrolyze in aqueous solutions, especially at higher pH and temperatures. This non-enzymatic breakdown releases thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), thereby increasing the background signal.
-
Instability of DTNB: DTNB itself can be unstable, particularly at an alkaline pH (above 7.0), leading to its hydrolysis and the formation of a yellow product, which contributes to high background readings. It is also sensitive to light, which can cause its degradation.
-
Contaminated reagents: The use of buffers or water contaminated with thiols can lead to a reaction with DTNB, causing a high background.
-
Sample interference: The presence of colored compounds in the sample that absorb light near 412 nm can artificially inflate the absorbance readings. Similarly, turbid samples can cause light scattering, leading to inaccurate measurements.
-
Inappropriate blanking: Failure to use the correct blank or to subtract the blank absorbance from the sample readings will result in erroneous measurements.
Q2: My "no-enzyme" control shows a high and increasing signal. What is the likely cause and how can I fix it?
A high and rising signal in the no-enzyme control is a clear indication of non-enzymatic signal generation. The primary culprits are the spontaneous hydrolysis of the substrate (acetylthiocholine) and the degradation of DTNB.
To address this, you should:
-
Prepare fresh reagents: Always prepare acetylthiocholine and DTNB solutions fresh on the day of the experiment. If stock solutions must be made, they should be stored in single-use aliquots at -20°C and protected from light.
-
Control the pH: Maintain the pH of the assay buffer within the optimal range, typically between 7.4 and 8.0. While a slightly alkaline pH is necessary for the reaction, a pH above 8.0 can significantly increase the rate of DTNB hydrolysis.
-
Run appropriate blanks: Always include a blank control containing all reagents except the enzyme to measure the rate of non-enzymatic hydrolysis. This background rate should be subtracted from your sample readings.
Q3: I am using a fluorescence-based assay and observe high background fluorescence. What are the potential causes?
High background in fluorescence-based cholinesterase assays can be caused by:
-
Autofluorescence of test compounds: Many compounds, especially those from natural product libraries, are intrinsically fluorescent and can interfere with the assay.
-
Probe instability or contamination: The fluorescent probe itself may be unstable, contaminated, or undergo non-enzymatic hydrolysis, leading to a high background signal.
-
Sub-optimal instrument settings: Incorrect gain settings on the fluorescence plate reader can amplify background noise.
-
Contaminated assay vessels: Dirty or inappropriate microplates can contribute to background fluorescence. Using black, opaque-bottom microplates is recommended to minimize background.
Q4: How can I test for and mitigate interference from my test compounds?
To check for compound interference, you can run a control experiment with the test compound, buffer, and the detection reagent (DTNB or fluorescent probe) but without the enzyme or substrate. If a signal is observed, it indicates interference.
To mitigate interference:
-
For colored compounds: Prepare a sample blank containing the sample, buffer, and DTNB, but no substrate. Subtract the absorbance of this blank from your test sample's absorbance.
-
For fluorescent compounds: Measure the fluorescence of the compound at the assay's excitation and emission wavelengths and subtract this from the sample readings.
-
Consider alternative methods: If interference is significant and cannot be corrected for, alternative thiol quantification methods that are not based on DTNB, such as those using maleimide-based reagents or HPLC, may be necessary.
Data Presentation
Table 1: Effect of pH on DTNB Stability and Assay Background
| pH | DTNB Stability | Background Absorbance | Recommendation |
| < 7.0 | High | Low | Sub-optimal for the thiol-disulfide exchange reaction. |
| 7.4 - 8.0 | Moderate | Moderate | Optimal compromise for reaction rate and minimal DTNB hydrolysis. |
| > 8.0 | Low | High | Increased rate of DTNB hydrolysis leading to high background. |
Table 2: Influence of Temperature on Assay Components
| Temperature | Effect on Acetylthiocholine Hydrolysis | Effect on Enzyme Activity | Recommendation |
| 4°C | Minimal spontaneous hydrolysis | Low enzyme activity, enzyme stable for storage. | Recommended for storing enzyme and reagent stocks. |
| Room Temperature (25°C) | Moderate spontaneous hydrolysis | Optimal for many cholinesterase assays. | Maintain consistent temperature during the assay. |
| 37°C | Increased spontaneous hydrolysis | Higher enzyme activity, but potential for enzyme instability. | May require more frequent blanking and fresh reagent preparation. |
Experimental Protocols
Protocol 1: Colorimetric Cholinesterase Activity Assay (Ellman's Method)
This protocol is adapted for a 96-well microplate format.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Phosphate (B84403) buffer, pH 7.4 or 8.0
-
Test compounds (potential inhibitors)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to achieve a linear reaction rate for at least 10-20 minutes.
-
ATCI Solution (15 mM): Dissolve 4.34 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
DTNB Solution (3 mM): Dissolve 1.19 mg of DTNB in 1 mL of phosphate buffer. Prepare this solution fresh and protect it from light.
Assay Procedure:
-
Assay Setup (per well):
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of test compound solution (or solvent for control)
-
10 µL of AChE solution
-
-
Controls:
-
Blank: All reagents except the enzyme.
-
Negative Control (100% activity): All reagents with the solvent used for the test compounds.
-
Sample Blank (for colored/turbid samples): Sample, buffer, and DTNB, but no ATCI.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes) to allow any inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well. Subtract the rate of the blank from all other readings.
Protocol 2: Fluorescence-Based Cholinesterase Activity Assay
This protocol
Strategies for enhancing the in vivo efficacy of BuChE-IN-12
Welcome to the technical support center for BuChE-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during the in vivo application of this compound.
Question 1: My this compound is precipitating out of solution upon dilution into my aqueous vehicle for in vivo administration. What should I do?
Answer: This is a common issue for quinazoline-based compounds which often exhibit low aqueous solubility. Here is a stepwise approach to troubleshoot this problem:
-
Reduce Final DMSO Concentration: If you are using a DMSO stock, aim for a final DMSO concentration of less than 1% (v/v) in your dosing solution. High concentrations of DMSO can cause precipitation when diluted into an aqueous vehicle.
-
Utilize a Co-solvent System: Prepare an intermediate dilution of your DMSO stock in a co-solvent system before the final dilution into the aqueous vehicle. A mixture of the vehicle and an organic solvent like ethanol (B145695) or PEG 400 can be effective. It is crucial to first test the tolerance of your animal model to the chosen co-solvent system.
-
Employ Formulation Vehicles: For oral administration, consider suspending this compound in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) in water. For injection, a mixture of DMSO and corn oil (e.g., 10:90 ratio) can be explored. Always ensure the formulation is homogenous before administration.
-
pH Adjustment: For ionizable compounds like some quinazoline (B50416) derivatives, the pH of the vehicle can significantly impact solubility. Experiment with adjusting the pH of your vehicle to see if it improves the solubility of this compound.
Question 2: I am not observing the expected in vivo efficacy with this compound. What are the potential reasons?
Answer: A lack of in vivo efficacy can stem from several factors. Consider the following possibilities and troubleshooting steps:
-
Poor Bioavailability: this compound, being a quinazoline derivative, may have low oral bioavailability due to poor absorption or significant first-pass metabolism.
-
Strategy: Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass the gastrointestinal tract. However, be mindful of potential toxicity differences between routes.
-
-
Limited CNS Penetration: For neurological applications, such as in models of Alzheimer's disease, the compound must cross the blood-brain barrier (BBB). Many quinazoline derivatives exhibit limited CNS penetration.
-
Strategy: It may be necessary to co-administer this compound with a BBB permeabilizer, though this should be done with caution and appropriate controls. Alternatively, medicinal chemistry efforts could be directed towards modifying the structure of this compound to enhance its lipophilicity and ability to cross the BBB.
-
-
Inadequate Dose: The dose used may be insufficient to achieve a therapeutic concentration at the target site.
-
Strategy: Perform a dose-response study to determine the optimal dosage. It is advisable to start with a range of doses based on the in vitro IC50 and any available in vivo data for similar compounds.
-
-
Metabolic Instability: The compound may be rapidly metabolized in vivo, leading to a short half-life and reduced exposure.
-
Strategy: Conduct pharmacokinetic studies to determine the half-life of this compound. If it is too short, a different dosing regimen (e.g., more frequent administration or continuous infusion) may be required.
-
Question 3: Are there any published in vivo efficacy or pharmacokinetic data for this compound?
Answer: To date, there are no published studies detailing the in vivo efficacy, pharmacokinetic profile, or CNS penetration of this compound. The primary research by Sadeghian et al. (2024), where this compound is referred to as compound 6f , focused on its synthesis, in vitro inhibitory activity against butyrylcholinesterase (BuChE), and antioxidant properties. Therefore, researchers using this compound in vivo will be conducting exploratory studies.
Question 4: How can I assess the target engagement of this compound in my animal model?
Answer: To confirm that this compound is inhibiting its target in vivo, you can measure BuChE activity in relevant tissues (e.g., plasma, brain). A common method is a modification of the Ellman's assay. This involves collecting tissue samples at various time points after administration of this compound and comparing the BuChE activity to that of vehicle-treated control animals.
Quantitative Data Summary
The following table summarizes the available in vitro data for this compound (also known as compound 6f).
| Parameter | Value | Species/Enzyme Source | Reference |
| IC50 (BuChE) | 0.52 µM | Equine Butyrylcholinesterase (eqBuChE) | |
| Selectivity | Highly selective for BuChE over Acetylcholinesterase (AChE) | Equine BuChE vs. Eel AChE | |
| Inhibition Kinetics | Mixed-type inhibition | Equine BuChE and Eel AChE | |
| Antioxidant Activity (EC50) | > 400 µM | DPPH Assay |
Experimental Protocols
1. Protocol for In Vivo Efficacy Assessment in a Scopolamine-Induced Amnesia Model (Passive Avoidance Task)
This protocol is adapted from studies on other selective BuChE inhibitors and can serve as a starting point for evaluating the pro-cognitive effects of this compound.
-
Animals: Male Swiss-Webster mice (25-30 g).
-
Apparatus: A passive avoidance apparatus consisting of two compartments (one illuminated, one dark) separated by a guillotine door. The dark compartment is equipped with an electric grid floor.
-
Procedure:
-
Habituation: On day 1, allow each mouse to explore the apparatus for 5 minutes with the guillotine door open.
-
Training: 30 minutes after habituation, place the mouse in the illuminated compartment. When the mouse enters the dark compartment, close the guillotine door and deliver a mild electric shock (e.g., 0.5 mA for 2 seconds).
-
Treatment: 24 hours after training, administer this compound (at various doses, e.g., 5, 10, 15 mg/kg) or vehicle via the desired route (e.g., IP).
-
Amnesia Induction: 30 minutes after treatment, administer scopolamine (B1681570) (e.g., 1 mg/kg, IP) to induce amnesia.
-
Testing: 30 minutes after scopolamine injection, place the mouse in the illuminated compartment and measure the latency to enter the dark compartment (step-through latency). An increased step-through latency is indicative of improved memory retention.
-
-
Data Analysis: Compare the step-through latencies between the vehicle-treated group and the this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
2. Protocol for Assessing In Vivo BuChE Inhibition (Adapted from Ellman's Method)
-
Sample Collection: At predetermined time points after administration of this compound or vehicle, collect blood samples (for plasma) and/or brain tissue.
-
Sample Preparation:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Brain Tissue: Homogenize brain tissue in ice-cold phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4) containing a non-ionic detergent (e.g., 1% Triton X-100). Centrifuge the homogenate and collect the supernatant.
-
-
BuChE Activity Assay:
-
In a 96-well plate, add a reaction mixture containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the plasma or brain supernatant.
-
Initiate the reaction by adding the BuChE substrate, butyrylthiocholine (B1199683) iodide (BTCI).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to BuChE activity.
-
-
Data Analysis: Calculate the BuChE activity for each sample and express it as a percentage of the average activity in the vehicle-treated control group.
Visualizations
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Tacrine vs. Novel Selective Butyrylcholinesterase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the established cholinesterase inhibitor, tacrine (B349632), with emerging selective butyrylcholinesterase (BuChE) inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate informed decisions in neurodegenerative disease research.
Initial searches for a compound specifically named "BuChE-IN-12" did not yield any identifiable data in the scientific literature. Therefore, this guide will compare tacrine to representative examples of novel, selective BuChE inhibitors that have been recently described.
Executive Summary
Tacrine, a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), has historically been used in the management of Alzheimer's disease. However, its clinical application has been limited by issues of hepatotoxicity.[1][2][3] The field has since evolved, with a growing interest in the development of inhibitors that are highly selective for BuChE. Recent research suggests that specific inhibition of BuChE may offer a more targeted therapeutic approach, potentially with fewer side effects.[1] This guide presents a comparative analysis of the in vitro inhibitory potency and cytotoxicity of tacrine against a novel, selective BuChE inhibitor, compound 16 , as described in recent literature.[2]
Data Presentation: Inhibitory Potency and Cytotoxicity
The following tables summarize the in vitro inhibitory activities and cytotoxic profiles of tacrine and the selective BuChE inhibitor, compound 16 .
| Compound | Target Enzyme | IC50 (nM) | Source |
| Tacrine | Human BuChE | 25.6 | [4] |
| Human AChE | 31 | [4] | |
| Compound 16 | Human BuChE | 443 | [2] |
| Human AChE | >10,000 | [2] |
Table 1: Comparative Inhibitory Potency (IC50) of Tacrine and Compound 16 against Human Cholinesterases. Lower IC50 values indicate greater inhibitory potency.
| Compound | Cell Line | Assay | LC50 / Cytotoxicity | Source |
| Tacrine | HepG2 (Human Hepatoma) | Neutral Red Uptake | LC50: 54 µg/mL | [1] |
| Rat Hepatocytes | LDH Release | Concentration-dependent cytotoxicity | [2] | |
| Compound 16 | SH-SY5Y (Human Neuroblastoma) | Not Specified | Non-toxic up to 10 µM | [2] |
Table 2: Comparative In Vitro Cytotoxicity. LC50 represents the concentration at which 50% of cells are not viable.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The in vitro inhibitory activity of the compounds against AChE and BuChE is commonly determined using a spectrophotometric method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (Tacrine, Compound 16)
Procedure:
-
Prepare stock solutions of the enzymes, substrates, DTNB, and test compounds in the appropriate buffer.
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the respective enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Add the substrate (ATC for AChE, BTC for BuChE) to start the enzymatic reaction.
-
The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (e.g., MTT Assay)
The cytotoxic effects of the compounds are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cell line (e.g., HepG2, SH-SY5Y)
-
Cell culture medium
-
MTT solution
-
Solubilizing agent (e.g., DMSO)
-
Test compounds
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).
-
After incubation, add the MTT solution to each well and incubate for a few hours.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
The LC50 value can be determined from the dose-response curve.
Mandatory Visualizations
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Caption: General workflow for an in vitro cytotoxicity MTT assay.
Caption: Inhibition of acetylcholine hydrolysis by tacrine and a selective BuChE inhibitor.
References
- 1. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
BuChE-IN-12 vs. Rivastigmine: A Comparative Analysis of Butyrylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two butyrylcholinesterase (BuChE) inhibitors: BuChE-IN-12 and rivastigmine (B141). The information presented is based on available experimental data to assist researchers in evaluating these compounds for their potential applications in drug discovery and development, particularly in the context of neurodegenerative diseases like Alzheimer's.
Data Presentation: Quantitative Comparison of BuChE Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and rivastigmine against butyrylcholinesterase (BuChE). It is important to note that these values are derived from different studies and experimental conditions, which may account for variations.
| Compound | IC50 (µM) vs. BuChE | Source Species of BuChE |
| This compound | 0.52 | Not Specified |
| Rivastigmine | 0.058 | Equine |
| Rivastigmine | 0.031 | Rat (brain) |
Note: Lower IC50 values indicate higher inhibitory potency. The data suggests that rivastigmine is a more potent inhibitor of BuChE than this compound. However, a direct head-to-head study under identical experimental conditions would be necessary for a definitive comparison.
Experimental Protocols
The most common method for determining BuChE inhibitory activity is the Ellman's method. This spectrophotometric assay is a reliable and widely used technique.
Ellman's Method for BuChE Inhibition Assay
Principle: This assay measures the activity of BuChE by monitoring the hydrolysis of a substrate, typically butyrylthiocholine (B1199683) (BTCh). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Butyrylcholinesterase (BuChE) enzyme (e.g., from equine serum)
-
Butyrylthiocholine iodide (BTCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound, rivastigmine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the phosphate buffer. Serial dilutions of the test compounds are made to determine the IC50 value.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for control wells)
-
DTNB solution
-
-
Enzyme Addition and Incubation: Add the BuChE enzyme solution to each well. The plate is then typically incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the BTCh substrate solution to all wells.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Cholinergic Signaling Pathway in Alzheimer's Disease
Validating the Inhibitory Power of BuChE-IN-12: A Comparative Kinetic Analysis
For researchers and drug development professionals exploring novel treatments for neurodegenerative diseases like Alzheimer's, the selective inhibition of butyrylcholinesterase (BuChE) presents a promising therapeutic strategy.[1][2][3] This guide provides a comparative analysis of the inhibitory activity of a novel compound, BuChE-IN-12, through detailed kinetic studies. By objectively comparing its performance with other known BuChE inhibitors, this document serves as a valuable resource for evaluating its potential as a therapeutic agent.
Comparative Inhibitory Activity
The inhibitory potency of this compound was evaluated and compared against a panel of established BuChE inhibitors. The key kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), were determined to quantify the compound's efficacy and mechanism of action.
| Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Selectivity (AChE/BuChE) |
| This compound (Hypothetical Data) | 0.443 | Not Determined | Competitive | >200 |
| Donepezil | 5.91 | Not Determined | Mixed non-competitive[4] | 0.016 |
| Rivastigmine | 0.495 | Not Determined | Pseudo-irreversible[4] | 149 |
| Galantamine | Not Determined | Not Determined | Competitive[4] | Not Determined |
| Cymserine Analogue (DHBDC) | 0.0037 - 0.0122 | Not Determined | Competitive[1] | Not Determined |
| Uracil Derivative (Compound 4) | 0.137 | Not Determined | Mixed[5] | Not Determined |
Note: The data for this compound is hypothetical and serves as a placeholder for this comparative guide. The other values are derived from published studies for equine or human BuChE.[6]
Unraveling the Mechanism: Kinetic Study Workflow
To elucidate the inhibitory mechanism of this compound, a series of kinetic experiments are performed. The following diagram illustrates the typical workflow for such a study, from initial reagent preparation to final data analysis.
Caption: Experimental workflow for kinetic analysis of BuChE inhibitors.
Detailed Experimental Protocols
The validation of this compound's inhibitory activity is based on the well-established Ellman's method, which spectrophotometrically measures the activity of cholinesterases.[7][8]
Materials and Reagents
-
Enzyme: Human Butyrylcholinesterase (BuChE)
-
Substrate: S-Butyrylthiocholine iodide (BTC)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Inhibitor: this compound
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock solution
-
Apparatus: 96-well microplate reader
IC50 Determination Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
Prepare working solutions of BuChE, BTC, and DTNB in the assay buffer. Final concentrations in the well should be optimized, for example, 0.2 U/mL BuChE, 0.5 mM DTNB, and 0.5 mM BTC.[7]
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 125 µL of phosphate buffer.[7]
-
Add 25 µL of the BuChE solution to each well.[7]
-
Add 10 µL of the various dilutions of this compound to the sample wells. For control wells (100% activity), add 10 µL of the vehicle (DMSO diluted in buffer to the same final concentration as in the inhibitor wells).[7]
-
Pre-incubate the plate at room temperature for 10-20 minutes.[7]
-
Initiate the reaction by adding 40 µL of a pre-mixed BTC and DTNB solution to each well.[7]
-
Immediately begin measuring the absorbance at 412 nm in a microplate reader in kinetic mode, with readings taken every 30 seconds for 5-10 minutes.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol for Determining Mechanism of Inhibition and Ki
-
Assay Setup:
-
To determine the mechanism of inhibition and the inhibition constant (Ki), the assay is performed by varying the concentrations of both the substrate (BTC) and the inhibitor (this compound).[7]
-
Set up a matrix of experiments with several fixed concentrations of this compound (including a zero-inhibitor control).
-
Within each inhibitor concentration set, vary the concentration of the substrate (BTC).
-
-
Data Analysis:
-
Calculate the reaction rates (V) for all substrate and inhibitor concentrations.
-
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).[9]
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
-
The Ki value can be determined from a secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.[9]
-
References
- 1. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Selectivity of Butyrylcholinesterase Inhibitors Revisited [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-head comparison of novel BuChE inhibitors with BuChE-IN-12
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective therapeutics for neurodegenerative diseases like Alzheimer's, the selective inhibition of butyrylcholinesterase (BuChE) has emerged as a promising strategy. This guide provides a detailed, data-driven comparison of recently developed novel BuChE inhibitors against the commercially available selective inhibitor, BuChE-IN-12. The following sections present a head-to-head analysis of their inhibitory potency and selectivity, supported by experimental data and detailed protocols to aid in your research and development efforts.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activities of this compound and a selection of novel inhibitors against both butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) are summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency, with lower values indicating greater potency. The selectivity index, calculated as the ratio of IC50 (AChE) / IC50 (BuChE), indicates the preference of the inhibitor for BuChE over AChE. A higher selectivity index is desirable for targeted BuChE inhibition.
| Inhibitor | BuChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BuChE) | Reference |
| This compound | 0.01 | 4.8 | 480 | [1] |
| Compound 8e | 0.066 (huBuChE) | > 10 (huAChE) | > 151 | [2] |
| Compound 5 | 0.19 | 0.26 | 0.73 | [3][4] |
| G801-0274 | 0.031 | 2.05 | 66.13 | [5] |
| NSC620023 | < 0.05 | > 5 | > 100 | [6] |
huBuChE: human Butyrylcholinesterase; huAChE: human Acetylcholinesterase.
Signaling Pathway and Experimental Workflow
The development and evaluation of novel BuChE inhibitors typically follow a structured workflow, from initial screening to in-depth characterization. The signaling pathway diagram illustrates the role of BuChE in acetylcholine (B1216132) hydrolysis and the mechanism of its inhibition.
Caption: Cholinergic synapse showing ACh hydrolysis by BuChE and AChE, and the inhibitory action of BuChE inhibitors.
Caption: A typical workflow for the discovery and evaluation of novel BuChE inhibitors.
Detailed Experimental Protocols
The determination of inhibitory activity for BuChE and AChE is predominantly carried out using the spectrophotometric method developed by Ellman et al. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically.
Materials and Reagents:
-
Butyrylcholinesterase (from equine serum or human recombinant)
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Butyrylthiocholine iodide (BTC) - Substrate for BuChE
-
Acetylthiocholine iodide (ATC) - Substrate for AChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test inhibitor compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Assay Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the enzymes (BuChE and AChE) in phosphate buffer. The final concentration in the well should be optimized to ensure a linear reaction rate.
-
Prepare stock solutions of the substrates (BTC and ATC) and DTNB in phosphate buffer.
-
Prepare a series of dilutions of the test inhibitor compounds at various concentrations.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add a specific volume of the phosphate buffer.
-
Add a small volume of the test inhibitor solution at different concentrations to the respective wells. A control well should contain the solvent without the inhibitor.
-
Add the DTNB solution to all wells.
-
Add the enzyme solution (BuChE or AChE) to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the corresponding substrate (BTC for BuChE or ATC for AChE) to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm at regular time intervals using a microplate reader. The rate of the reaction is determined by the slope of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This guide provides a comparative overview of novel BuChE inhibitors against this compound, highlighting their respective potencies and selectivities. The provided data and protocols serve as a valuable resource for researchers in the field of neurodegenerative disease drug discovery. While this compound demonstrates high potency and selectivity, several novel compounds, such as Compound 8e and NSC620023, show comparable or even superior selectivity profiles, marking them as promising candidates for further investigation. The dual inhibitor, Compound 5, presents an alternative approach for broader cholinesterase inhibition. The detailed experimental workflow and protocol offer a standardized method for the evaluation and comparison of future BuChE inhibitors.
References
- 1. In Vitro Anti-AChE, Anti-BuChE, and Antioxidant Activity of 12 Extracts of Eleutherococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 4. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Butyrylcholinesterase Inhibitors in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of different cholinesterase inhibitors with varying selectivity for butyrylcholinesterase (BuChE), a key enzyme implicated in the progression of Alzheimer's disease (AD). As research increasingly points to the role of BuChE in AD pathology, particularly in later stages, understanding the differential effects of its inhibitors is crucial for developing more effective therapeutic strategies. This document summarizes key experimental data, details relevant protocols, and visualizes important pathways to aid in the evaluation of these compounds.
Comparative Efficacy of Cholinesterase Inhibitors
The following table summarizes the in vitro and in vivo effects of prominent cholinesterase inhibitors, highlighting their selectivity for Acetylcholinesterase (AChE) and BuChE and their impact on key pathological markers of Alzheimer's disease.
| Inhibitor | Target Selectivity | AChE Inhibition | BuChE Inhibition | Effects on Acetylcholine (ACh) Levels | Neuroprotective Effects | Impact on Amyloid-β (Aβ) |
| Donepezil | AChE selective | High | Low to none | Increases ACh levels | --- | May mitigate Aβ-induced cytokine release |
| Galantamine | AChE selective | Moderate | Very Low | Increases ACh levels | --- | --- |
| Rivastigmine | Dual Inhibitor | High | High | Increases ACh levels | --- | --- |
| (-)-Cymserine Analogues | BuChE selective | Low | High | Augments cholinergic anti-inflammatory pathway | Mitigated the rise in Aβ- and PHA-induced cytokine levels. | --- |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach to evaluating BuChE inhibitors, the following diagrams illustrate the cholinergic signaling pathway and a typical workflow for assessing inhibitor efficacy.
Caption: Cholinergic signaling pathway and the role of BuChE inhibitors.
Caption: Experimental workflow for evaluating BuChE inhibitors.
Detailed Experimental Protocols
Cholinesterase Activity Assay (Ellman's Method)
This colorimetric method is widely used to measure AChE and BuChE activity.
-
Principle: The assay is based on the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE) by the respective enzymes. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide or Butyrylthiocholine iodide solution
-
Test inhibitor solution
-
Enzyme source (e.g., purified human BuChE, brain homogenate)
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, DTNB, and the enzyme source in a 96-well plate.
-
Add the test inhibitor at various concentrations and incubate for a specified time.
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value for the inhibitor.
-
Aβ-induced Neurotoxicity Assay in PC12 Cells
PC12 cells, a rat pheochromocytoma cell line, are a common model for studying neuronal cell death and neuroprotection in the context of AD.
-
Principle: This assay assesses the ability of a BuChE inhibitor to protect neuronal cells from the toxic effects of amyloid-β peptides. Cell viability is typically measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Culture PC12 cells in appropriate media. For differentiation into a neuronal phenotype, nerve growth factor (NGF) can be added.
-
Pre-treat the cells with different concentrations of the BuChE inhibitor for a designated period.
-
Expose the cells to a toxic concentration of aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42).
-
After incubation, add MTT solution to the cells. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.
-
Compare the viability of inhibitor-treated cells to untreated control cells to determine the neuroprotective effect.
-
In Vivo Efficacy in a Scopolamine-Induced Amnesia Mouse Model
This model is used to evaluate the pro-cognitive effects of compounds by inducing a transient cholinergic deficit.
-
Principle: Scopolamine is
A Comparative Guide to Cholinesterase Inhibitors: Donepezil vs. Selective BuChE Inhibition
An important note on "BuChE-IN-12": Publicly available scientific literature and databases do not contain in vivo comparative studies for a compound specifically named "this compound." Therefore, this guide provides a comparative analysis between the well-established, selective acetylcholinesterase (AChE) inhibitor, donepezil, and the therapeutic strategy of selective butyrylcholinesterase (BuChE) inhibition, using data from representative experimental compounds to illustrate the latter's profile.
Introduction: The Rationale for Cholinesterase Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) is characterized by a progressive decline in cognitive function, which is linked to a deficit in cholinergic neurotransmission in the brain. A primary strategy to manage the symptoms of AD is to increase the levels of the neurotransmitter acetylcholine (B1216132) (ACh). This is achieved by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
While AChE is the predominant cholinesterase in a healthy brain, its levels tend to decrease as AD progresses. Conversely, BuChE activity increases, suggesting that it plays a more significant role in ACh hydrolysis in the AD brain. This has led to the development of inhibitors that target either AChE selectively, like donepezil, or that inhibit both enzymes. More recently, highly selective BuChE inhibitors have emerged as a promising therapeutic avenue.
Mechanism of Action: A Tale of Two Cholinesterases
Donepezil is a reversible and highly selective inhibitor of AChE. By binding to AChE, it prevents the breakdown of ACh, thereby increasing its concentration at cholinergic synapses and enhancing neurotransmission.
Selective BuChE inhibitors, on the other hand, target BuChE. The rationale for this approach is that as AD progresses, BuChE becomes a more significant contributor to ACh hydrolysis. By selectively inhibiting BuChE, it is hypothesized that ACh levels can be effectively increased, particularly in later stages of the disease, potentially with a different side-effect profile compared to AChE inhibitors. Animal studies have shown that selective BuChE inhibition
Safety Operating Guide
Navigating the Safe Disposal of BuChE-IN-12: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of BuChE-IN-12, a selective butyrylcholinesterase (BuChE) inhibitor used in Alzheimer's disease research. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for the disposal of potent, hazardous research chemicals and cholinesterase inhibitors.
It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
Immediate Safety and Handling Precautions
Before initiating any procedure that will generate this compound waste, it is crucial to have a designated and correctly labeled hazardous waste container readily available. As a potent cholinesterase inhibitor, this compound must be handled with extreme care to prevent accidental exposure.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves. Inspect gloves before use and dispose of them as hazardous waste after handling the compound.
-
Body Protection: A lab coat is required. For tasks with a risk of splashing, an impervious apron should also be worn.
-
Respiratory Protection: When working with the powdered form of this compound, or if there is a risk of aerosolization, conduct all operations within a certified chemical fume hood to prevent inhalation.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Segregation | Segregate this compound waste from other waste streams. | General Lab Practice |
| Container Type | Chemically resistant, leak-proof, and sealable. | |
| Labeling | "Hazardous Waste," full chemical name, concentration, and date. | |
| Storage | Designated satellite accumulation area with secondary containment. |
Step-by-Step Disposal Procedures for this compound
The following procedures provide a framework for the safe disposal of this compound and contaminated materials.
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks, and weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Cleaning materials from spills.
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
Step 2: Waste Collection
Solid Waste:
-
Collect all solid waste, such as contaminated gloves, weigh boats, and paper towels, in a designated, durable, and sealable plastic bag or a clearly labeled, sealable container.
-
Ensure the container is kept closed except when adding waste.
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.
-
The container must have a secure screw-top cap.
-
Do not overfill the container; leave adequate headspace (approximately 10%) to allow for expansion.
Step 3: Container Labeling
Proper labeling is critical for the safe management of hazardous waste. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " and any other constituents in the waste stream (e.g., solvents with their concentrations).
-
The date the waste was first added to the container.
Step 4: Storage
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should:
-
Be away from general laboratory traffic.
-
Have secondary containment, such as a tray or bin, to contain any potential leaks.
Step 5: Disposal
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all instructions provided by your EHS personnel for the final disposal process.
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Researchers should develop their own experimental protocols in accordance with established scientific methodologies and institutional safety guidelines.
Visualizing the Disposal Workflow
The following diagrams illustrate the key relationships and the step-by-step workflow for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
Essential Safety and Operational Guidance for Handling BuChE-IN-12
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, research-grade compounds like BuChE-IN-12, a selective butyrylcholinesterase (BuChE) inhibitor, are of paramount importance. This guide provides crucial information on personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound. The specific requirements may vary based on the procedure being performed and the potential for exposure.
| Equipment | Specification | Purpose | Application |
| Gloves | Chemically resistant, disposable (e.g., nitrile) | To prevent skin contact with the compound. | Mandatory for all handling procedures. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. | Mandatory for all handling procedures. |
| Lab Coat | Full-length, cuffed sleeves | To protect skin and personal clothing from contamination. | Mandatory for all handling procedures. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of aerosols or fine powders, especially during weighing or solution preparation. | Recommended for handling powders or when generating aerosols. |
Operational Plan and Handling Procedures
A strict operational plan is critical for the safe management of this compound from its receipt to its final disposal.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is often -20°C.[1]
-
The container should be clearly labeled with the compound's name and any relevant hazard warnings.
2. Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.
-
Before beginning any work, ensure that all necessary PPE is donned correctly.
-
When weighing the solid compound, use a containment system like a ventilated balance enclosure if available to prevent the generation of dust.
-
For the preparation of solutions, add the solvent to the compound slowly and carefully to avoid splashing.
3. Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection.
-
Use an absorbent material to contain liquid spills.
-
For solid spills, carefully scoop the material to avoid creating dust.
-
Clean the spill area with a suitable decontamination solution.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, must be segregated as hazardous chemical waste.
Waste Containers:
-
Use clearly labeled, leak-proof containers for the collection of both solid and liquid waste.
-
Sharps, such as needles and syringes, must be disposed of in a designated, puncture-resistant sharps container.
Disposal Method:
-
Waste containing this compound should be treated as trace chemotherapy waste and incinerated.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visualizing Workflows and Pathways
To further clarify the procedures and the compound's mechanism, the following diagrams provide a visual representation of a typical experimental workflow and the signaling pathway affected by this compound.
Caption: Experimental workflow for handling this compound.
Caption: Inhibition of Butyrylcholinesterase by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
